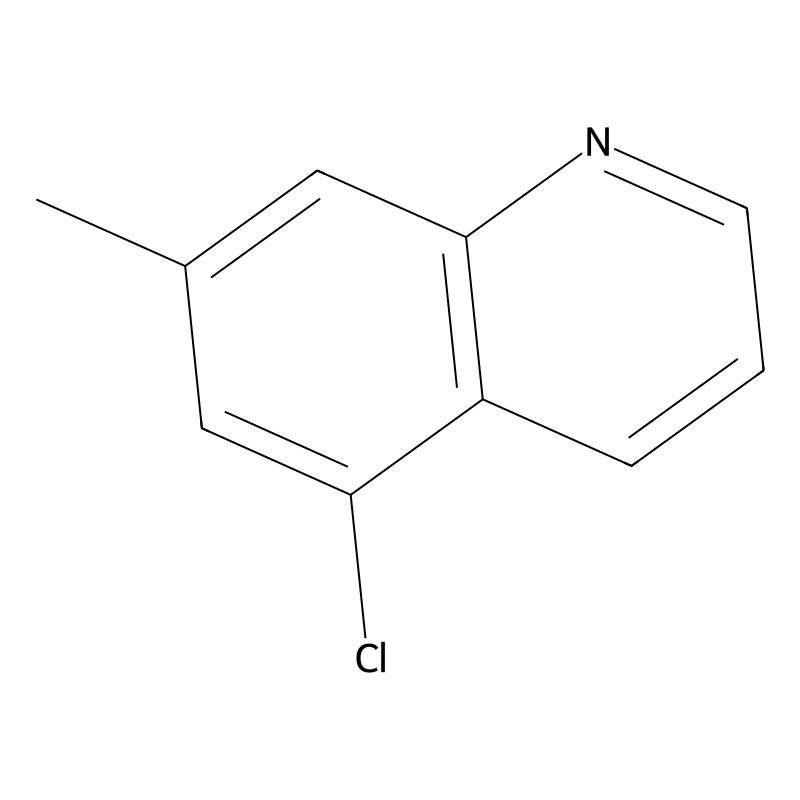

5-Chloro-7-methylquinoline

Content Navigation

Traditional routes via 3-chloro-5-methylaniline yield inseparable 5-/7-chloro regioisomer mixtures, capping product purity and wasting resources. 5-Chloro-7-methylquinoline is the direct, isomerically pure building block that resolves this bottleneck.

- Single C5-chloride vector for reliable Suzuki/Buchwald-Hartwig couplings

- C7-methyl group essential for hydrophobic pocket binding in SAR optimization

- Enables synthesis of PRMT5 inhibitors (MTAP-deleted cancers) and EP3 receptor antagonists

- Bypasses chromatographic purification costs; superior yields

Supplied with consistent ≥97% purity; immediate stock for accelerated medchem programs.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5-Chloro-7-methylquinoline (CAS 1378259-73-4) is a precisely functionalized, di-substituted heterocyclic building block engineered for advanced active pharmaceutical ingredient (API) synthesis. Featuring a reactive C5-chloride and a sterically relevant C7-methyl group, it serves as a critical scaffold in medicinal chemistry [1]. In industrial procurement, this compound is prioritized as a pre-formed, isomerically pure starting material, allowing chemists to bypass the severe regioselectivity bottlenecks inherent in de novo quinoline synthesis [2]. Its primary utility lies in providing a predictable vector for transition-metal-catalyzed cross-coupling while simultaneously supplying the necessary lipophilic bulk for complex target binding pockets.

Attempting to substitute 5-chloro-7-methylquinoline with its upstream precursor, 3-chloro-5-methylaniline, forces laboratories to perform in-house cyclizations (e.g., Skraup or Doebner-Miller reactions) that inherently yield an inseparable or highly difficult-to-separate mixture of 5-chloro and 7-chloro regioisomers [1]. This generic substitution caps the theoretical yield of the desired core and introduces severe chromatographic penalties. Furthermore, substituting with simpler analogs like 5-chloroquinoline or 7-methylquinoline fails during structure-activity relationship (SAR) optimization; the former lacks the C7-methyl required for hydrophobic pocket anchoring, while the latter lacks the C5-chloride necessary for site-specific cross-coupling [2].

Regioisomer Separation Elimination

Procuring isomerically pure 5-chloro-7-methylquinoline directly enables downstream functionalization, such as N-oxidation to 5-chloro-7-methylquinolin-1-ium-1-olate, with high efficiency [1]. In contrast, synthesizing the core from 3-chloro-5-methylaniline yields a difficult-to-separate 65:35 mixture of 5-chloro-7-methylquinoline and 7-chloro-5-methylquinoline [1]. This requires intensive chromatography and caps the theoretical yield of the desired isomer.

| Evidence Dimension | Isomeric purity and effective yield of the desired quinoline core |

| Target Compound Data | >95% pure 5-chloro-7-methylquinoline ready for direct N-oxidation or coupling |

| Comparator Or Baseline | 3-chloro-5-methylaniline cyclization (yields a 65:35 mixture of 5-chloro/7-chloro regioisomers) |

| Quantified Difference | Eliminates the ~35% yield loss to the undesired 7-chloro-5-methylquinoline isomer and bypasses complex separation |

| Conditions | Standard quinoline synthesis vs. direct procurement of the pure building block |

Procuring the pure regioisomer eliminates a major synthetic bottleneck, preventing material loss and avoiding difficult chromatographic separations during API scale-up.

C5 Site-Specific Cross-Coupling

The 5-chloro-7-methyl substitution pattern provides a singular, predictable site for transition-metal-catalyzed cross-coupling at the C5 position, leaving the C7-methyl intact [1]. Compared to di-halogenated analogs like 5,7-dichloroquinoline, which suffer from competing coupling reactions and yield mixtures of mono- and di-coupled products, 5-chloro-7-methylquinoline ensures single-site functionalization [1].

| Evidence Dimension | Cross-coupling site specificity |

| Target Compound Data | Single reactive C-Cl bond at C5 for predictable Pd-catalyzed coupling |

| Comparator Or Baseline | 5,7-Dichloroquinoline (multiple reactive halogen sites) |

| Quantified Difference | Prevents the formation of di-coupled or incorrectly vectored byproducts, improving step-yield for target APIs |

| Conditions | Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) |

The distinct C5-chloro/C7-methyl combination allows predictable, high-yield functionalization during late-stage drug development without requiring orthogonal protecting groups.

PRMT5 & EP3 Steric Optimization

In the development of MTA-cooperative PRMT5 inhibitors and prostaglandin EP3 receptor antagonists, the 7-methyl group provides essential steric bulk to occupy specific hydrophobic pockets, while the 5-position serves as the attachment vector [REFS-1, REFS-2]. Substituting with 5-chloroquinoline results in a loss of these critical hydrophobic contacts, altering the binding profile of the resulting API.

| Evidence Dimension | Structural suitability for target binding pockets |

| Target Compound Data | Dual-feature scaffold (C5 coupling vector + C7 hydrophobic anchor) |

| Comparator Or Baseline | 5-Chloroquinoline (lacks C7-methyl anchor) |

| Quantified Difference | Provides the exact steric profile required for MTAP-deleted PRMT5 and EP3 receptor binding, which unsubstituted analogs lack |

| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |

Selecting this exact building block is critical for achieving the required binding affinity and selectivity in modern epigenetic and prostaglandin receptor targets.

MTA-Cooperative PRMT5 Inhibitor Synthesis

Directly following from its regioisomeric purity and specific substitution pattern, 5-chloro-7-methylquinoline is utilized as a primary precursor for 5-chloro-7-methylquinolin-1-ium-1-olate. This intermediate is critical for synthesizing PRMT5 inhibitors targeted at MTAP-deleted cancers, where the C7-methyl group is required for necessary pocket binding [1].

EP3 Antagonist Development

Leveraging its single C5-chloride vector, this compound serves as a reliable cross-coupling partner in the synthesis of EP3 receptor antagonists. It allows for precise architectural control when building APIs intended for the treatment of overactive bladder or cardiovascular conditions [2].

Site-Specific Cross-Coupling Workflows

In industrial library generation, 5-chloro-7-methylquinoline is selected over di-halogenated quinolines because it provides a single, predictable halogen vector alongside a stable lipophilic group, ensuring high-yield Suzuki or Buchwald-Hartwig couplings without byproduct contamination [2].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types